molecular formula C10H18N4O2 B2862091 Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate CAS No. 2219371-59-0

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2862091
CAS No.: 2219371-59-0
M. Wt: 226.28
InChI Key: KFTLPVTWOVYDOA-HTQZYQBOSA-N
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Description

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group, an azido group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate involves its ability to undergo various chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Similar in structure but contains a fluorine atom and an amino group instead of an azido group.

    Tert-butyl 4-bromobutanoate: Contains a bromine atom and a butanoate ester group.

Uniqueness

Tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring precise and efficient chemical modifications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-azido-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7-5-14(6-8(7)12-13-11)9(15)16-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLPVTWOVYDOA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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